[1-(3-Methylthiophen-2-yl)ethyl](thiophen-2-ylmethyl)amine
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Overview
Description
1-(3-Methylthiophen-2-yl)ethylamine: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of 1-(3-Methylthiophen-2-yl)ethylamine involves several steps, typically starting with the preparation of thiophene derivatives. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
1-(3-Methylthiophen-2-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound, often resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like halogens (Cl2, Br2) under specific conditions
Scientific Research Applications
1-(3-Methylthiophen-2-yl)ethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, leading to changes in cellular functions. For instance, its anti-inflammatory properties may be attributed to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
1-(3-Methylthiophen-2-yl)ethylamine can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
The uniqueness of 1-(3-Methylthiophen-2-yl)ethylamine lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C12H15NS2 |
---|---|
Molecular Weight |
237.4 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H15NS2/c1-9-5-7-15-12(9)10(2)13-8-11-4-3-6-14-11/h3-7,10,13H,8H2,1-2H3 |
InChI Key |
NBLQFKDDRXQLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCC2=CC=CS2 |
Origin of Product |
United States |
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